molecular formula C14H10F2O3 B8290102 5-Fluoro-[(3-fluorophenyloxy)methyl]benzoic acid

5-Fluoro-[(3-fluorophenyloxy)methyl]benzoic acid

Cat. No. B8290102
M. Wt: 264.22 g/mol
InChI Key: CBENPZCMOWAPIO-UHFFFAOYSA-N
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Patent
US04889858

Procedure details

To a solution of 15 g of ethyl 5-fluoro-2-[(3-fluorophenyloxy)methyl]benzoate in 200 ml of ethanol is added 100 ml of 5% aqueous sodium hydroxide and the mixture is refluxed with heating for 1 hour. After cooling, the solvent is distilled off under reduced pressure and the residue is added with 300 ml of water and then with 10% hydrochloric acid to make the mixture acidic. The precipitated crystals are collected by filtration and dried to give 12 g of 5-fluoro-[(3-fluorophenyloxy)methyl]benzoic acid. Mass spectrum m/z: 264(M+).
Name
ethyl 5-fluoro-2-[(3-fluorophenyloxy)methyl]benzoate
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:13][O:14][C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([F:21])[CH:16]=2)=[C:6]([CH:12]=1)[C:7]([O:9]CC)=[O:8].[OH-].[Na+]>C(O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:13][O:14][C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([F:21])[CH:16]=2)=[C:6]([CH:12]=1)[C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
ethyl 5-fluoro-2-[(3-fluorophenyloxy)methyl]benzoate
Quantity
15 g
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)OCC)C1)COC1=CC(=CC=C1)F
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
the residue is added with 300 ml of water
FILTRATION
Type
FILTRATION
Details
The precipitated crystals are collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C(=O)O)C1)COC1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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